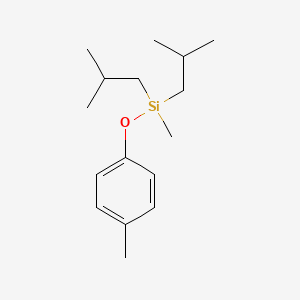
Methyl(4-methylphenoxy)bis(2-methylpropyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(4-methylphenoxy)bis(2-methylpropyl)silane is a chemical compound known for its unique structure and properties. It belongs to the class of organosilicon compounds, which are characterized by the presence of silicon atoms bonded to organic groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl(4-methylphenoxy)bis(2-methylpropyl)silane typically involves the reaction of 4-methylphenol with a suitable silane precursor under controlled conditions. The reaction is often catalyzed by a base or an acid to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yields and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes. The use of advanced catalysts and optimized reaction parameters ensures efficient production with minimal by-products. The final product is purified using techniques such as distillation or chromatography to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Methyl(4-methylphenoxy)bis(2-methylpropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silanes or silanols.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products: The major products formed from these reactions include silanols, siloxanes, and substituted organosilicon compounds, depending on the reaction conditions and reagents used .
Scientific Research Applications
Methyl(4-methylphenoxy)bis(2-methylpropyl)silane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced organosilicon compounds and materials.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent or in the development of new pharmaceuticals.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique properties
Mechanism of Action
The mechanism of action of Methyl(4-methylphenoxy)bis(2-methylpropyl)silane involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- Phenyltrimethoxysilane
- Methyltrimethoxysilane
- Dimethylphenylsilane
Comparison: Methyl(4-methylphenoxy)bis(2-methylpropyl)silane is unique due to the presence of the 4-methylphenoxy group, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it suitable for specialized applications in various fields .
Properties
CAS No. |
59280-40-9 |
|---|---|
Molecular Formula |
C16H28OSi |
Molecular Weight |
264.48 g/mol |
IUPAC Name |
methyl-(4-methylphenoxy)-bis(2-methylpropyl)silane |
InChI |
InChI=1S/C16H28OSi/c1-13(2)11-18(6,12-14(3)4)17-16-9-7-15(5)8-10-16/h7-10,13-14H,11-12H2,1-6H3 |
InChI Key |
WEINLRSOYRARTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)O[Si](C)(CC(C)C)CC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















